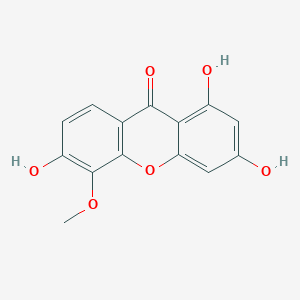

1,3,6-Trihydroxy-5-methoxyxanthone

Description

Overview of the Xanthone (B1684191) Class in Natural Product Chemistry and Medicinal Research

Xanthones, characterized by their dibenzo-γ-pyrone scaffold (9H-xanthen-9-one), represent a significant class of oxygenated heterocyclic compounds widely distributed in nature. nih.govresearchgate.net The name "xanthone" originates from the Greek word "xanthos," meaning yellow, as these compounds often present as yellow solids. mdpi.com With over 2000 identified members, xanthones are predominantly found as secondary metabolites in higher plants, lichens, and fungi. wikipedia.orgmdpi.com Plant families such as Clusiaceae (Guttiferae), Gentianaceae, Hypericaceae, and Moraceae are particularly rich sources of these compounds. nih.govmdpi.com

The structural diversity of xanthones is vast, arising from different oxygenation patterns and the presence of various substituents. They are broadly classified into several categories, including simple oxygenated xanthones, prenylated xanthones, xanthone glycosides, bisxanthones, and xanthonolignoids. nih.govnumberanalytics.commdpi.com This structural variety is a key factor in their wide range of biological activities, which has made them a focal point of medicinal research. nih.gov

In plants, the biosynthesis of the xanthone core typically involves the shikimate and acetate (B1210297) pathways. nih.gov In contrast, the pathway in fungi and lichens is derived entirely from polyketides. nih.gov

The interest in xanthones within medicinal chemistry is driven by their status as "privileged structures," meaning their core scaffold can bind to multiple protein receptors, leading to a wide array of pharmacological effects. nih.govmdpi.com Extensive research has demonstrated that xanthone derivatives possess potent biological activities, including:

Anticancer: They can induce cell death in cancer cells through various mechanisms like caspase activation and inhibition of kinases. mdpi.com

Anti-inflammatory: Many xanthones exhibit significant anti-inflammatory properties. mdpi.com

Antioxidant: They can scavenge free radicals, helping to protect cells from oxidative stress. violapharm.com

Antimicrobial: This class of compounds has shown activity against a range of bacteria and fungi. numberanalytics.com

Antiviral, antidiabetic, and neuroprotective properties have also been reported. mdpi.comviolapharm.com

This broad spectrum of bioactivity has encouraged scientists to isolate new xanthones from natural sources and to synthesize novel derivatives, positioning them as promising candidates for the development of new drugs. nih.govnumberanalytics.com

Significance of 1,3,6-Trihydroxy-5-methoxyxanthone as a Natural Product and Research Target

This compound is a specific member of the oxygenated xanthone subclass. As a natural product, it has been successfully isolated from the root bark of Tovomita krukovii, a plant belonging to the Clusiaceae family, which is a well-known source of xanthones.

The significance of this compound as a research target stems from its defined chemical structure and its demonstrated biological activity. Research has shown that this compound possesses anti-fungal properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core is crucial for its biological function.

Furthermore, the 1,3,6-trihydroxy substitution pattern is considered important for the bioactivity of xanthones in general. For instance, studies on other xanthones have suggested that this particular arrangement of hydroxyl groups can enhance antibacterial activity. While direct, extensive research on this compound is still emerging, its core structure is of significant interest. A chlorinated derivative, 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX), has been shown to exhibit a very strong synergistic effect when combined with the chemotherapy drug doxorubicin (B1662922) against B-cell lymphoma cells. nih.gov This finding suggests that the 1,3,6-trihydroxy-5-methoxy scaffold is a valuable template for medicinal chemists in the pursuit of developing new and more effective therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trihydroxy-5-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-14-8(16)3-2-7-12(18)11-9(17)4-6(15)5-10(11)20-13(7)14/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDDYVZHNYQRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296443 | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41357-84-0 | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41357-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY85NST58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 - 291 °C | |

| Record name | 1,3,6-Trihydroxy-5-methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies

Plant Sources and Species Identification

This xanthone (B1684191) derivative has been primarily isolated from two distinct plant species belonging to different families, highlighting its distribution in the natural world.

1,3,6-Trihydroxy-5-methoxyxanthone has been successfully isolated from Canscora decussata, a plant belonging to the Gentianaceae family. Research has specifically identified the roots of this plant as a source of the compound. invivochem.com The isolation from this species has contributed to the broader understanding of the chemical constituents within the Canscora genus.

Another notable source of this compound is Tovomita krukovii. Specifically, the compound has been extracted from the root bark of this plant. invivochem.comnih.gov This finding is significant as it demonstrates the presence of this xanthone in a different plant family, suggesting a wider distribution than initially known.

Current research indicates a specific localization of this compound within the plant organs from which it has been isolated. In the case of Canscora decussata, the compound has been identified in the roots. For Tovomita krukovii, the root bark is the specified source. While xanthones, in general, are known to be distributed in various plant parts including the stem bark, leaves, and fruits of other species, detailed studies on the distribution of this compound in other organs of Canscora decussata and Tovomita krukovii are not extensively documented in the available literature. Phytochemical screening of other plant parts, such as the flowers of Canscora decussata, has revealed the presence of other xanthone derivatives. nih.gov

Table 1: Natural Sources and Plant Part Distribution of this compound

| Plant Species | Family | Plant Organ |

| Canscora decussata | Gentianaceae | Roots |

| Tovomita krukovii | Clusiaceae | Root Bark |

Chromatographic and Spectroscopic Techniques in Isolation and Purification

The isolation and purification of this compound from its natural sources are achieved through a combination of chromatographic and spectroscopic methods. These techniques are essential for separating the compound from a complex mixture of plant metabolites and for confirming its chemical structure.

The general procedure for isolating xanthones typically begins with the extraction of the plant material using a solvent such as methanol. This crude extract is then subjected to various partitioning steps to separate compounds based on their polarity. Further purification is achieved using chromatographic techniques.

Column chromatography is a fundamental technique used for the separation of xanthones. In this method, a solid stationary phase, such as silica (B1680970) gel, is used to separate the components of the mixture based on their differential adsorption. The mixture is applied to the top of the column and a solvent or a mixture of solvents (the mobile phase) is passed through the column, allowing for the separation of the desired compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a more advanced and efficient method for purifying compounds. It utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase, resulting in a high-resolution separation. This technique is particularly useful for obtaining highly pure samples of the target compound.

Once isolated, the structural identity of this compound is confirmed using a suite of spectroscopic techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule and is characteristic of the xanthone chromophore.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and methoxy (B1213986) (-OCH3) groups, by detecting their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. ¹H-NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C-NMR provides information about the carbon skeleton of the compound.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through the analysis of its fragmentation pattern.

The identity of this compound isolated from natural sources has been established through the application of these spectral methods.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H-NMR | Data not explicitly available in the searched sources. |

| ¹³C-NMR | Data not explicitly available in the searched sources. |

| Mass Spec. | Specific fragmentation data not explicitly available in the searched sources. |

| UV-Vis | Specific λmax values not explicitly available in the searched sources. |

| IR | Specific absorption bands (cm⁻¹) not explicitly available in the searched sources. |

Biosynthesis of Xanthones in Plants

Precursor Pathways: Shikimate and Acetate (B1210297) Contributions

The biosynthesis of the xanthone (B1684191) scaffold is a classic example of a mixed biosynthetic pathway, utilizing precursors from both the shikimate and the acetate (polyketide) pathways. nih.govresearchgate.net

The Shikimate Pathway: This pathway, central to the biosynthesis of aromatic amino acids, provides a C6-C1 or C6-C3 unit that will ultimately form one of the aromatic rings (B-ring) and the carbonyl group of the xanthone core. nih.govresearchgate.net The initial precursor from this pathway is chorismic acid.

The Acetate Pathway (Polyketide Pathway): This pathway provides the remaining carbon atoms for the second aromatic ring (A-ring). This is achieved through the head-to-tail condensation of three molecules of malonyl-CoA, a C2 unit derived from acetyl-CoA. nih.gov

Key Enzymatic Transformations and Central Intermediates (e.g., benzophenones)

The convergence of the shikimate and acetate pathways leads to the formation of a key intermediate: a benzophenone (B1666685) derivative. nih.gov Specifically, the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway) is catalyzed by the enzyme benzophenone synthase (BPS) . nih.gov This reaction yields a 2,4,6-trihydroxybenzophenone (B1214741) intermediate.

A crucial subsequent step is the 3'-hydroxylation of this benzophenone, a reaction catalyzed by a cytochrome P450 monooxygenase known as benzophenone 3'-hydroxylase (B3'H) . nih.gov This enzymatic hydroxylation results in the formation of the central intermediate, 2,3',4,6-tetrahydroxybenzophenone (B1214623) . nih.govresearchgate.net This molecule is the direct precursor to the xanthone core.

The final step in the formation of the basic xanthone structure is an intramolecular oxidative cyclization of the 2,3',4,6-tetrahydroxybenzophenone intermediate. This reaction is also catalyzed by specific cytochrome P450 enzymes and can proceed via two different regioselective routes, leading to the formation of either 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which serve as scaffolds for further derivatization. researchgate.net

Proposed Biosynthetic Routes Leading to 1,3,6-Trihydroxy-5-methoxyxanthone

While the precise biosynthetic pathway for this compound has not been fully elucidated, a plausible route can be proposed based on known enzymatic reactions in xanthone biosynthesis. The formation of this specific compound likely involves the 1,3,5-trihydroxyxanthone (1,3,5-THX) scaffold followed by subsequent hydroxylation and methylation steps.

Proposed Pathway:

Formation of the 1,3,5-Trihydroxyxanthone (1,3,5-THX) core: As described above, the cyclization of 2,3',4,6-tetrahydroxybenzophenone, catalyzed by a specific 1,3,5-trihydroxyxanthone synthase (a cytochrome P450 enzyme), would yield the 1,3,5-THX scaffold. researchgate.net

Hydroxylation at the C-6 position: The 1,3,5-THX intermediate would then undergo hydroxylation at the 6th position. This reaction is likely catalyzed by a xanthone 6-hydroxylase , another member of the versatile cytochrome P450 enzyme family. nih.gov This would result in the formation of 1,3,5,6-tetrahydroxyxanthone.

O-methylation at the C-5 position: The final step would be the specific methylation of the hydroxyl group at the C-5 position. This reaction is catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, yielding this compound. The regioselectivity of OMTs is a key factor in generating the vast diversity of methylated xanthones found in nature.

Further research, including the isolation and characterization of the specific enzymes from plants known to produce this compound, is needed to definitively confirm this proposed pathway.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of 1,3,6-Trihydroxy-5-methoxyxanthone

The construction of the this compound scaffold can be achieved through various synthetic routes. These methods often involve the formation of a benzophenone (B1666685) intermediate followed by cyclization to form the characteristic tricyclic xanthone (B1684191) core.

Multi-step Synthetic Approaches

Traditional methods for synthesizing xanthones often rely on multi-step sequences. A common strategy involves the initial formation of a 2,2'-dihydroxybenzophenone (B146640) derivative, which then undergoes cyclodehydration to yield the xanthone. nih.gov This cyclization can be promoted by various reagents, including acids or bases. For instance, the synthesis of various polyoxygenated xanthones has been achieved through the preparation of 2-hydroxy-2'-methoxybenzophenones under Friedel-Crafts conditions, followed by a base-catalyzed cyclization that eliminates methanol. researchgate.net

Another multi-step approach involves the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov This method also leads to the formation of the xanthone skeleton. The synthesis of complex natural products with a xanthone core often employs these multi-step strategies, allowing for the controlled introduction of various substituents. nih.gov

One-step Xanthone Skeleton Formation (e.g., Grover, Shah, and Shah method)

A significant advancement in xanthone synthesis was the development of one-step methods. The Grover, Shah, and Shah (GSS) reaction is a prominent example, providing a convenient route to hydroxyxanthones. rsc.orgrsc.org This method involves the condensation of a phenol (B47542) with an o-hydroxybenzoic acid in the presence of a condensing agent. rsc.org

A modification of the GSS method utilizes Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, which has shown superior activity in promoting the condensation reaction. researchgate.netresearchgate.netuii.ac.idnih.gov This reagent facilitates the formation of an acylium ion from the salicylic (B10762653) acid derivative, which then reacts with the phenol partner in a Friedel-Crafts acylation reaction. nih.gov For the synthesis of this compound, this would typically involve the reaction of a suitably substituted phloroglucinol (B13840) derivative with a specific hydroxybenzoic acid.

Yield Optimization and Reaction Conditions

The efficiency of xanthone synthesis is highly dependent on the reaction conditions. In the GSS reaction and its modifications, factors such as the choice of condensing agent, temperature, and reaction time play a crucial role in determining the yield of the desired product. For instance, the use of Eaton's reagent has been shown to improve yields compared to the original ZnCl₂/POCl₃ mixture. nih.gov Heating the reaction mixture, often to around 80°C for several hours, is a common practice to drive the reaction to completion. researchgate.netresearchgate.netuii.ac.id

In other synthetic approaches, such as the coupling of arynes and substituted benzoates, optimization of conditions like the solvent, temperature, and fluoride (B91410) source is critical. nih.gov For example, using cesium fluoride in tetrahydrofuran (B95107) (THF) at 65°C for 24 hours was found to be optimal for the one-step synthesis of xanthone in one study. nih.gov The electronic nature of the starting materials also significantly impacts the reaction outcome and yield. nih.gov

Synthetic Routes to Novel this compound Derivatives

The biological activity of xanthones can be fine-tuned by modifying the substituents on the xanthone core. researchgate.net Starting from this compound, various derivatives can be synthesized by targeting the hydroxyl and methoxy (B1213986) groups or by introducing new functional groups onto the aromatic rings.

Modification of Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups of this compound are prime targets for chemical modification.

Alkylation and Acylation: The hydroxyl groups can be readily alkylated or acylated to produce ethers and esters, respectively. These reactions can alter the solubility and electronic properties of the molecule. Friedel-Crafts alkylation and acylation are fundamental reactions in this context, though they have limitations such as the potential for polyalkylation and carbocation rearrangements. youtube.comyoutube.comyoutube.com Selective methylation and demethylation procedures are also employed to synthesize specific hydroxymethoxyxanthones. researchgate.net

Demethylation: The methoxy group can be cleaved to yield a corresponding hydroxyl group. Reagents like boron tribromide or hydroiodic acid are commonly used for this purpose. google.com This transformation is useful for creating polyhydroxyxanthones from their methoxylated precursors.

Introduction of Other Substituents

Beyond modifying the existing functional groups, new substituents can be introduced onto the xanthone nucleus to create novel derivatives.

Halogenation: Halogens such as chlorine or bromine can be introduced onto the aromatic rings through electrophilic aromatic substitution reactions. For example, chloro-substituted hydroxyxanthones have been prepared by reacting the parent hydroxyxanthone with N-chlorosuccinimide (NCS) in the presence of an acid catalyst. researchgate.net

Nitration and Amination: Nitration of the xanthone core can be achieved using standard nitrating agents. The resulting nitro groups can then be reduced to amino groups, which can be further functionalized.

Prenylation: The introduction of prenyl groups is a common modification in natural product synthesis and has been shown to be important for the biological activity of some xanthones. mdpi.com

Coupling Reactions: Modern cross-coupling reactions, such as the Heck reaction, can be used to attach aryl or vinyl groups to the xanthone skeleton, leading to more complex structures. researchgate.net

These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this compound and the development of new compounds with potentially enhanced biological properties.

Comparative Analysis of Synthetic Methodologies

The synthesis of the xanthone scaffold, and specifically polyhydroxy and methoxy substituted derivatives like this compound, can be achieved through several established methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency in terms of yield and conditions. The most prominent methods include the Grover, Shah, and Shah reaction, the use of Eaton's reagent for cyclodehydration, and the cyclization of 2,2'-dihydroxybenzophenone intermediates.

A cornerstone in xanthone synthesis is the acid-catalyzed condensation of a phenol with a salicylic acid derivative. This can be a one-pot process or a two-step procedure involving the formation and subsequent cyclization of a benzophenone intermediate.

Grover, Shah, and Shah Reaction

The Grover, Shah, and Shah reaction is a classical and widely used method for the synthesis of hydroxyxanthones. nih.govresearchgate.net This method typically involves the condensation of an appropriately substituted o-hydroxybenzoic acid with a reactive phenol in the presence of a condensing agent. nih.gov A common combination of reagents is fused zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃). nih.gov The reaction proceeds via a Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone intermediate, which then undergoes cyclodehydration to yield the xanthone core. nih.gov While effective, this method can sometimes lead to the formation of the intermediate benzophenone, which then requires a separate cyclization step, often under high temperatures (180-220°C) with water in a sealed tube or autoclave. instras.com

Eaton's Reagent Mediated Synthesis

A significant advancement in xanthone synthesis is the use of Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H). orgsyn.orgtubitak.gov.tr This reagent has proven to be a highly efficient catalyst for the condensation of salicylic acids and phenols, often providing higher yields and requiring milder reaction conditions (e.g., 80°C) compared to the traditional Grover, Shah, and Shah method. orgsyn.orgnih.govresearchgate.net The reaction mechanism involves the formation of a reactive acylium ion from the salicylic acid, which then undergoes a Friedel-Crafts acylation with the phenol partner, followed by an in-situ cyclization of the benzophenone intermediate. nih.govresearchgate.net

However, the success of the Eaton's reagent-mediated synthesis is highly dependent on the electronic nature of the phenol substrate. orgsyn.orgtubitak.gov.tr Electron-rich phenols, such as phloroglucinol and its derivatives, are excellent substrates and readily yield the corresponding xanthones. tubitak.gov.trnih.gov In contrast, less electron-rich phenols, like resorcinol (B1680541) derivatives, may only proceed to the benzophenone intermediate, necessitating a subsequent cyclization step. nih.gov Electron-poor phenols are generally not suitable for this reaction. orgsyn.orgtubitak.gov.tr

Cyclization of 2,2'-Dihydroxybenzophenones

This approach involves the synthesis of a 2,2'-dihydroxybenzophenone intermediate, which is then cyclized to form the xanthone. The benzophenone itself can be synthesized through various methods, including the Friedel-Crafts acylation. The subsequent cyclization is typically achieved through dehydration, which can be promoted by heating or by using dehydrating agents. instras.com A patent for the synthesis of the related compound 1,3,6,7-tetrahydroxyxanthone describes a two-step process where a substituted benzoic acid is first reacted to form a tetramethoxy-xanthone, which is then demethylated to yield the final polyhydroxyxanthone. google.com This highlights that manipulation of protecting groups is a key strategy in the synthesis of complex xanthones.

Derivatization Strategies

Once the this compound core is synthesized, further structural diversity can be achieved through various derivatization reactions, primarily targeting the hydroxyl groups.

Alkylation: The hydroxyl groups can be alkylated to introduce ether linkages. This is typically achieved by reacting the xanthone with an alkyl halide (e.g., 1,4-dibromobutane (B41627) or epichlorohydrin) in the presence of a base like potassium carbonate (K₂CO₃). This allows for the introduction of various functionalized side chains.

Acylation: The hydroxyl groups can be acylated to form esters. This can be achieved using acylating agents such as acetic anhydride (B1165640) in the presence of a base like pyridine.

Glycosylation: More complex derivatives can be formed through glycosylation, where sugar moieties are attached to the xanthone core. For instance, a related natural product, polygalaxanthone III, is a C-glycoside of a trihydroxy-methoxyxanthone. nih.gov

These derivatization strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. For example, the introduction of heterocyclic moieties like 1,2,3-triazole has been shown to enhance the biological activity of xanthone derivatives. nih.gov

Below is a comparative table of the primary synthetic methodologies for preparing the xanthone core.

| Methodology | Reagents/Conditions | Advantages | Disadvantages | Typical Yields |

| Grover, Shah, and Shah Reaction | Phenol, o-hydroxybenzoic acid, ZnCl₂/POCl₃, heat | Well-established, versatile | Can require harsh conditions, may stop at benzophenone intermediate, yields can be variable | Moderate to Good |

| Eaton's Reagent Synthesis | Phenol, salicylic acid, P₂O₅/CH₃SO₃H, 80°C | Milder conditions, often higher yields, one-pot reaction | Dependent on electron-rich phenols, may require intermediate isolation for less reactive substrates | Good to Excellent |

| Cyclization of 2,2'-Dihydroxybenzophenones | Pre-synthesized benzophenone, heat or dehydrating agent | Allows for controlled synthesis of the benzophenone intermediate | Two-step process, cyclization can require high temperatures | Good |

Structure Activity Relationship Sar Studies

Importance of Hydroxyl Group Positions for Biological Activity

The presence and location of hydroxyl (-OH) groups on the xanthone (B1684191) nucleus are paramount for various biological activities, including anticancer effects. ijcea.orgpandawainstitute.com The hydroxyl groups' ability to form hydrogen bonds is a critical factor in the interaction with protein receptors within cells. nih.govpandawainstitute.com

Research has consistently highlighted the significance of the 3-OH group. A study on the anticancer activity of several hydroxyxanthones against human breast cancer cells (T47D) revealed that compounds with a hydroxyl group at the C-3 position, such as 3-hydroxyxanthone, 1,3-dihydroxyxanthone, 3,6-dihydroxyxanthone, and 1,3,6-trihydroxyxanthone (B1664533), exhibited stronger anticancer activity compared to the unsubstituted xanthone. ijcea.org This underscores the importance of the 3-OH substituent for cytotoxicity. ijcea.org In contrast, the addition of a hydroxyl group at the 1-position was found to be more influential than at the 3-position for anticancer activity against human liver carcinoma cells (HepG2). pandawainstitute.com

The number of hydroxyl groups does not always correlate linearly with increased activity. For instance, while certain polyhydroxyxanthones are potent anticancer agents, the activity is highly dependent on the substitution pattern. nih.gov In one study, 3-hydroxyxanthone was found to be more potent than di-, tri-, and tetrahydroxyxanthones against T47D breast cancer cells, suggesting that an optimal number and arrangement of hydroxyl groups are necessary for maximal efficacy. ijcea.org However, another study found that 1,3,6,8-tetrahydroxyxanthone was the most active among twenty-two hydroxyxanthones tested against the HepG2 cell line. pandawainstitute.com

Furthermore, the presence of a hydroxyl group at C-1 can lead to the formation of an intramolecular hydrogen bond with the carbonyl oxygen at C-9, which influences the molecule's planarity and electronic properties. nih.govnih.gov This interaction can affect the stability and reactivity of the compound. nih.gov The oxygenation pattern, particularly at positions C-1, C-3, and C-6, has been identified as a key determinant for the biological activity of xanthones. mdpi.com

| Compound | T47D (Breast Cancer) ijcea.org | HepG2 (Liver Cancer) pandawainstitute.com |

|---|---|---|

| Xanthone | >1000 | 85.3 |

| 1-Hydroxyxanthone (B191526) | >1000 | 43.2 |

| 3-Hydroxyxanthone | 100.19 | 85.3 |

| 1,3-Dihydroxyxanthone | 117.21 | 71.4 |

| 1,6-Dihydroxyxanthone | - | 40.4 |

| 3,6-Dihydroxyxanthone | 140.87 | - |

| 1,3,6-Trihydroxyxanthone | 131.83 | - |

| 1,3,6,8-Tetrahydroxyxanthone | - | 9.18 |

Role of Substituents at Specific Carbon Positions

Besides hydroxyl groups, other substituents like methoxy (B1213986) and prenyl groups play a significant role in modulating the biological activity of xanthones. mdpi.comnih.gov Their position on the xanthone core is critical.

Methoxy Groups: The presence of a methoxy group (-OCH₃) can influence the lipophilicity and electronic properties of the xanthone molecule. In the case of 1,3,6-trihydroxy-5-methoxyxanthone, the methoxy group is located at C-5. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl group, along with the hydroxyl groups, creates a specific electron density distribution across the molecule, which can affect its binding to biological targets. mdpi.com

Prenyl Groups: Prenylation, the attachment of a prenyl group (e.g., 3-methylbut-2-enyl), is a common modification in natural xanthones and is often associated with enhanced biological activity. mdpi.comnih.gov Prenyl groups increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes. nih.gov The position of prenylation is crucial. For example, studies have shown that prenylation at C-8 is important for the cytotoxic activity of some xanthones. mdpi.com The introduction of a prenyl group to 1-hydroxyxanthone was shown to dramatically increase its anticancer activity against the MCF-7 cell line. nih.gov

Other Substituents: The introduction of various other functional groups has been explored to enhance the activity of xanthones. For instance, the presence of an aminoalkyl moiety has been found to be critical for the DNA binding and anticancer activity of certain xanthone derivatives. mdpi.com Halogenation has also been investigated as a strategy to modify the electronic properties and biological activity of the xanthone scaffold. nih.gov

| Compound | Key Substituent(s) | Position(s) | Observed Effect | Reference |

|---|---|---|---|---|

| 7-O-demethyl mangostanin | Prenyl, Hydroxyl | C-8, C-1, C-3, C-6 | Broad-spectrum cytotoxicity | mdpi.com |

| α-Mangostin | Prenyl | - | Inhibition of CDK4 | nih.gov |

| Sterigmatocystin | Allyl | C-5 | Higher cytotoxicity compared to dihydrosterigmatocysin | mdpi.com |

| Synthetic Aminoalkylxanthones | Aminoalkyl | - | Enhanced anticancer activity and DNA binding | mdpi.com |

SAR in the Context of Specific Pharmacological Effects

The structure-activity relationships of xanthones are often evaluated in the context of specific pharmacological effects, providing insights into their mechanism of action.

Cytotoxicity: The cytotoxic activity of xanthones against cancer cell lines is highly dependent on their substitution pattern. ijcea.orgnih.gov As discussed, the presence and position of hydroxyl groups are critical. ijcea.orgpandawainstitute.com For example, 1,3,6,8-tetrahydroxyxanthone showed superior cytotoxicity against HepG2 cells compared to doxorubicin (B1662922). pandawainstitute.com Prenylation is another key feature for enhancing cytotoxicity. mdpi.com The compound 7-O-demethyl mangostanin, which has hydroxyl groups at C-1, C-3, and C-6 and a prenyl group at C-8, demonstrated potent activity against a range of cancer cell lines. mdpi.com

Enzyme Inhibition: Xanthones have been identified as inhibitors of various enzymes. For instance, several xanthones from mangosteen, including α-mangostin and γ-mangostin, have been shown to inhibit Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. nih.gov SAR studies revealed that for CDK4 inhibition, γ-mangostin (IC₅₀ = 6.2 µM) was more potent than α-mangostin (IC₅₀ = 8.5 µM). nih.gov The structural difference lies in the substituents at C-3 and C-6 (γ-mangostin has two hydroxyl groups, while α-mangostin has a hydroxyl and a methoxy group). This suggests that two hydroxyl groups at these positions are favorable for CDK4 inhibition. nih.gov In another study on xanthine (B1682287) oxidase (XO) inhibitors, 3D-QSAR models indicated that steric, electrostatic, and hydrophobic effects of different substituents on the xanthone core are crucial for inhibitory activity. nih.gov

Antioxidant Capacity: The antioxidant activity of xanthones is strongly influenced by the number and position of hydroxyl groups. nih.gov Phenolic compounds with ortho- and para-substituted hydroxyl groups are known to be effective antioxidants. nih.gov Theoretical studies on xanthones from Garcinia mangostana have shown that their ability to act as antioxidants via the single electron transfer (SET) mechanism is significantly enhanced in their deprotonated (anionic) forms, which can be present under physiological conditions. rsc.org The antioxidant activities of various xanthones have been confirmed through assays like DPPH, ABTS, and FRAP. nih.gov For example, several xanthones isolated from Garcinia mangostana pericarp, including some with hydroxylation patterns similar to this compound, have demonstrated potent scavenging activity against peroxynitrite. acs.org

| Pharmacological Effect | Key Structural Features | Example Compound(s) | Finding | Reference |

|---|---|---|---|---|

| Cytotoxicity (HepG2) | Hydroxylation at C-1, C-3, C-6, C-8 | 1,3,6,8-Tetrahydroxyxanthone | Most active among 22 hydroxyxanthones (IC50 = 9.18 µM) | pandawainstitute.com |

| CDK4 Inhibition | Hydroxylation at C-3 and C-6 | γ-Mangostin | More potent inhibitor (IC50 = 6.2 µM) than α-mangostin | nih.gov |

| Antioxidant (Peroxynitrite Scavenging) | Hydroxylation and prenylation | 8-Hydroxycudraxanthone G | Potent activity in ONOO- and SIN-1 assays | acs.org |

| Xanthine Oxidase Inhibition | Varies (steric, electrostatic, hydrophobic properties) | Various xanthones from Polygala species | 3D-QSAR models developed to guide design of new inhibitors | nih.gov |

Impact of Functional Group Modifications on Potency and Selectivity

The modification of functional groups on the xanthone scaffold is a key strategy to enhance potency and selectivity. nih.govresearchgate.net Semi-synthetic modifications of naturally occurring xanthones, such as α-mangostin, have been undertaken to create derivatives with improved biological activities. mdpi.com

For instance, the substitution of free hydroxyl groups on mangiferin (B1668620) with benzoyl or acetyl groups resulted in derivatives with enhanced antioxidant activity in some assays, although their anti-inflammatory and analgesic activities were lost. mdpi.com This highlights that modifications can lead to a trade-off between different biological effects. The addition of a dimethylamino side-chain to the xanthone core has been shown to enhance anticancer activity. mdpi.com

The conversion of hydroxyl groups to their glycosides is another important modification. Glycosylation can improve the solubility and pharmacological properties of xanthones. mdpi.com The position of glycosylation can also influence activity. For example, in a study of xanthone C-glucosides, glycosidation at C-4 resulted in stronger inhibition of nitric oxide (NO) production compared to glycosidation at C-2. mdpi.com

Systematic modifications and the generation of compound libraries for SAR studies are essential for developing xanthone-based therapeutic agents with optimized potency and selectivity for specific biological targets. mdpi.com Quantitative structure-activity relationship (QSAR) studies, which mathematically model the relationship between chemical structure and biological activity, are valuable tools in this process, helping to predict the activity of novel derivatives and guide their synthesis. nih.gov

Preclinical Research and Disease Models

Utilization of In Vitro Cell Line Models for Efficacy and Toxicity Assessment

The anticancer effects of various hydroxyxanthones have been evaluated against several human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess the cytotoxic effects of these compounds. nih.gov In these studies, the half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits the growth of 50% of the cancer cells.

For instance, the anticancer activity of 1,3,6-trihydroxyxanthone (B1664533) has been compared to other trihydroxyxanthones and dihydroxyxanthones. One study found that among several trihydroxyxanthones, 3,4,6-trihydroxyxanthone showed the highest activity against the WiDr colon cancer cell line, followed by 1,5,6-trihydroxyxanthone, 1,3,8-trihydroxyxanthone (B8511361), and then 1,3,6-trihydroxyxanthone . nih.gov This suggests that the specific positioning of the hydroxyl groups on the xanthone (B1684191) backbone is critical for its cytotoxic efficacy.

Another study investigating the effects of hydroxyxanthones on the human liver carcinoma cell line (HepG2) found that 1,3,6-trihydroxyxanthone had an IC₅₀ value of 45.9 μM. nih.gov This was less potent than other tested compounds like 1,3,6,8-tetrahydroxyxanthone, which had a significantly lower IC₅₀ of 9.18 μM, indicating greater activity. nih.gov

The selectivity of a compound is also a crucial aspect of in vitro assessment, comparing its toxicity towards cancer cells versus normal, non-cancerous cells. A high selectivity index suggests that the compound is more toxic to cancer cells while sparing normal cells. For example, a study on 1,3,8-trihydroxyxanthone showed high selectivity indices against MCF-7 (breast cancer), WiDr (colon cancer), and HeLa (cervical cancer) cell lines when compared to normal Vero cells. nih.gov Similar selectivity studies would be essential to determine the therapeutic potential of 1,3,6-Trihydroxy-5-methoxyxanthone.

In Vitro Anticancer Activity of Selected Hydroxyxanthones

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,3,6-Trihydroxyxanthone | HepG2 (Human Liver Carcinoma) | 45.9 | nih.gov |

| 1,3,8-Trihydroxyxanthone | MCF-7 (Human Breast Adenocarcinoma) | 184 ± 15 | nih.gov |

| 1,3,8-Trihydroxyxanthone | WiDr (Human Colon Adenocarcinoma) | 254 ± 15 | nih.gov |

| 1,3,8-Trihydroxyxanthone | HeLa (Human Cervical Carcinoma) | 277 ± 9 | nih.gov |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Human Liver Carcinoma) | 9.18 | nih.gov |

Application in In Vivo Animal Models for Efficacy and Pharmacodynamics

Information regarding the use of This compound in in vivo animal models is not available in the reviewed scientific literature. Preclinical in vivo studies are a critical step in drug development, providing data on a compound's efficacy, pharmacokinetics (how the body processes the drug), and pharmacodynamics (what the drug does to the body) within a complex biological system. nih.gov

While no specific data exists for this compound, the general approach for other xanthone-related compounds involves assessing their antitumor effects in such xenograft models. These studies would be necessary to validate any promising results observed in vitro and to understand how the compound behaves in a living organism before it could ever be considered for clinical trials in humans.

Advanced Analytical Methodologies in Research

High-Resolution Mass Spectrometry (ESI-MS, HR-MS) for Structural Elucidation

High-resolution mass spectrometry (HR-MS), particularly when coupled with electrospray ionization (ESI), is a cornerstone for the structural elucidation of novel compounds like 1,3,6-Trihydroxy-5-methoxyxanthone. ESI is a soft ionization technique that typically generates a prominent molecular ion peak, which is crucial for determining the molecular weight. nih.govmdpi.com For this compound (C₁₄H₁₀O₆), the expected molecular ion would be observed as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule) in the mass spectrum.

HR-MS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The high resolution distinguishes between compounds with the same nominal mass but different elemental compositions.

Loss of small molecules: Neutral losses such as CO (carbon monoxide), CHO (formyl radical), and CH₃ (methyl radical) from the methoxy (B1213986) group are common. libretexts.org

Retro-Diels-Alder (RDA) reactions: Cleavage of the central pyran ring can occur, providing information about the substitution pattern on the two aromatic rings.

Cleavage of substituent groups: The loss of hydroxyl and methoxy groups can also be observed.

By analyzing the m/z values of the fragment ions, the positions of the hydroxyl and methoxy groups on the xanthone (B1684191) core can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. researchgate.net A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments is employed to assemble the complete molecular structure of this compound. unsri.ac.id

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, one would expect to see:

Signals for the aromatic protons on the xanthone core. The coupling patterns (e.g., doublets, singlets) and chemical shifts would indicate their relative positions.

A singlet for the methoxy group protons (O-CH₃).

Signals for the hydroxyl protons (-OH), which may be broad and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For this compound, distinct signals would be expected for:

The carbonyl carbon (C=O) of the xanthone core, typically in the range of δ 170-185 ppm.

The aromatic carbons, with their chemical shifts influenced by the attached hydroxyl and methoxy groups. Carbons bearing oxygen substituents appear at lower field (higher ppm).

The methoxy carbon (O-CH₃), usually appearing around δ 55-65 ppm. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to piece together fragments of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting the different fragments of the molecule and in assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions. unsri.ac.id

The following table summarizes the expected NMR data based on the structure of this compound and known data for similar xanthone compounds.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| H-2 | Aromatic region | C-2 | C-1, C-3, C-4, C-4a |

| H-4 | Aromatic region | C-4 | C-2, C-3, C-4a, C-9a |

| H-7 | Aromatic region | C-7 | C-5, C-6, C-8, C-8a |

| H-8 | Aromatic region | C-8 | C-6, C-7, C-8a, C-9 |

| 5-OCH₃ | ~3.8 - 4.0 | C-OCH₃ (~55-65) | C-5 |

| 1-OH | Variable | - | C-1, C-2, C-9a |

| 3-OH | Variable | - | C-2, C-3, C-4 |

| 6-OH | Variable | - | C-5, C-6, C-7 |

| C-1 | - | Oxygenated Aromatic C | - |

| C-3 | - | Oxygenated Aromatic C | - |

| C-5 | - | Oxygenated Aromatic C | - |

| C-6 | - | Oxygenated Aromatic C | - |

| C-9 (C=O) | - | ~170-185 | H-1, H-8 |

Note: This table presents expected data. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups. nih.govbibliotekanauki.pl

The following table outlines the expected characteristic FTIR absorption bands for this compound based on its structure and data for similar polyphenolic compounds. researchgate.netresearchgate.netgreenskybio.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3600 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methoxy) | Stretching | 2950 - 2850 |

| C=O (carbonyl) | Stretching | 1650 - 1600 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether/phenol) | Stretching | 1300 - 1000 |

The broad band in the high-wavenumber region (3600-3200 cm⁻¹) is indicative of the O-H stretching of the multiple hydroxyl groups, likely involved in hydrogen bonding. The sharp peak around 1650-1600 cm⁻¹ is a strong indicator of the conjugated carbonyl group of the xanthone core. The region between 1600 and 1450 cm⁻¹ contains bands from the C=C stretching of the aromatic rings. The C-O stretching of the ether (methoxy) and phenol (B47542) groups would appear in the fingerprint region (below 1500 cm⁻¹).

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

As of the current literature survey, there are no published reports on the single-crystal X-ray structure of this compound. Such a study would be invaluable for confirming its planar structure and understanding the intermolecular interactions, such as hydrogen bonding, in the solid state.

In Silico Molecular Docking and Dynamics Simulations for Target Interaction Prediction

In the absence of experimental co-crystal structures, computational methods like molecular docking and molecular dynamics (MD) simulations provide valuable insights into how this compound might interact with biological targets, such as enzymes or receptors. researchgate.netresearchgate.netjournals.co.za

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. nih.govtandfonline.com The process involves:

Obtaining the 3D structure of the target protein, often from a protein database.

Defining a binding site or active site on the protein.

Virtually "docking" the ligand into the binding site in various conformations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. A lower binding energy generally indicates a more stable and favorable interaction.

Studies on similar xanthone derivatives have used molecular docking to predict their binding to various protein targets. For instance, a study on 1,3,6-trihydroxy-4,5,7-trichloroxanthone investigated its interaction with cancer-related kinases, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the stability and dynamics of the predicted ligand-protein complex over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the complex behaves. This can reveal:

The stability of the ligand's binding pose.

The flexibility of the ligand and the protein upon binding.

The persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

These in silico methods are powerful tools for hypothesis generation, helping to prioritize compounds for further experimental testing and providing a molecular-level understanding of their potential mechanism of action.

Therapeutic Potential and Future Research Directions

Prospects for Drug Discovery and Development Based on the Xanthone (B1684191) Scaffold

The xanthone core structure is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com This designation stems from the ability of its tricyclic framework to bind to a multitude of protein receptors, giving rise to a broad spectrum of biological activities. mdpi.com Xanthone derivatives have demonstrated a remarkable array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant properties. mdpi.comresearchgate.netresearchgate.net

The therapeutic versatility of this scaffold provides a strong foundation for the prospective development of drugs based on the 1,3,6-Trihydroxy-5-methoxyxanthone structure. The specific arrangement of hydroxyl and methoxy (B1213986) groups on this particular molecule influences its chemical properties and biological activity, such as its known antifungal effects. invivochem.com By using this natural product as a starting point, medicinal chemists can design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, targeting a wide range of diseases from infections to cancer. researchgate.netnih.gov The structural rigidity and planarity of the xanthone nucleus contribute to its stability and ability to interact with various biological targets. mdpi.com

Table 1: Selected Biological Activities of the Xanthone Scaffold

| Biological Activity | Therapeutic Area | Example Xanthone Derivative(s) |

|---|---|---|

| Anti-inflammatory | Inflammation-related diseases | Various simple and prenylated xanthones |

| Anticancer | Oncology | α-Mangostin, Gambogic acid |

| Antimicrobial | Infectious Diseases | α-Mangostin, Synthetic derivatives (e.g., XT17) |

| Neuroprotective | Neurodegenerative Diseases | Various xanthone derivatives |

This table presents general findings for the xanthone class to illustrate the potential of the this compound scaffold.

Emerging Research Avenues and Unexplored Biological Potentials

The future of this compound research lies in exploring novel therapeutic strategies and identifying new biological targets.

Synergistic Therapies: One of the most promising avenues is the use of xanthones in combination with existing drugs to enhance efficacy and overcome drug resistance. Research on a structurally related compound, 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX), has demonstrated a strong synergistic effect when combined with the chemotherapy agent doxorubicin (B1662922) in treating B-cell lymphoma cells. nih.govnih.gov This combination significantly enhanced the anticancer effect compared to either agent used alone. nih.gov This suggests that this compound could potentially be investigated as a co-chemotherapeutic agent, possibly reducing the required doses of toxic conventional drugs and mitigating side effects.

Novel Targets: The study on TTX also provided insight into novel molecular targets. The synergistic effect with doxorubicin was linked to the interaction of the xanthone with Raf-1 and c-Jun N-kinase (c-JNK) receptors, which are involved in doxorubicin resistance pathways. nih.govnih.gov This opens up the possibility that this compound may act on similar or other key signaling proteins that regulate cancer cell survival and proliferation. Further research could focus on screening this compound against a panel of kinases and other enzymes implicated in disease progression to uncover new mechanisms of action. frontiersin.org Additionally, its established antifungal activity against Candida albicans could be explored further to identify specific enzymatic targets, such as secreted aspartic proteases. invivochem.com

Table 2: Potential Research Directions for this compound

| Research Avenue | Potential Application | Rationale |

|---|---|---|

| Combination Therapy | Oncology | Synergistic effects observed with other xanthones (e.g., TTX with doxorubicin) may apply. nih.govnih.gov |

| Novel Target Identification | Oncology, Infectious Disease | Potential to modulate resistance pathways (e.g., Raf-1/c-JNK) or inhibit key microbial enzymes. invivochem.comnih.gov |

| Neuroprotection | Neurodegenerative Diseases | The xanthone class has shown potential in models of neurodegenerative disease. nih.gov |

Applications in Synthetic Biology and Natural Product Engineering

The production of this compound, which is naturally derived, can be limited by the availability and sustainability of its plant sources. Synthetic biology and metabolic engineering offer powerful solutions to this challenge. nih.gov These fields aim to reprogram the metabolism of microorganisms, such as bacteria or yeast, to create cellular "factories" for producing valuable natural products. frontiersin.org

Research has begun to elucidate the biosynthetic pathways of xanthones in plants, identifying precursor molecules like 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX) that are subsequently modified by enzymes to create a diversity of final compounds. nih.govresearchgate.net By identifying and transferring the specific genes and enzymes responsible for converting these precursors into this compound into a suitable microbial host, it is possible to establish a sustainable and scalable production platform. nih.gov

This approach not only secures a reliable supply of the compound for research and development but also opens the door for "unnatural" natural product engineering. By introducing enzymes from different organisms or engineered enzymes with novel functions, it becomes feasible to generate new derivatives of this compound with potentially improved therapeutic properties. researchgate.netnih.gov This integration of synthetic biology provides a powerful engine for drug discovery, enabling the creation of diverse chemical libraries based on the promising xanthone scaffold. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating 1,3,6-trihydroxy-5-methoxyxanthone from natural sources?

- Methodological Answer : Isolation typically involves ethanol extraction of plant material (e.g., Tovomita krukovii root bark), followed by fractionation using column chromatography with silica gel or Sephadex LH-20. Final purification is achieved via preparative HPLC or recrystallization. Solvent systems like ethyl acetate/methanol/water gradients are effective for separating xanthones .

- Key Data : Ethanol extracts of T. krukovii yielded 14 compounds, including this compound, identified via NMR and mass spectrometry .

Q. How is the structural characterization of this compound validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, and 2D-COSY) to map hydroxyl, methoxy, and aromatic proton environments.

- HR-MS (High-Resolution Mass Spectrometry) to confirm molecular formula (C₁₄H₁₀O₆, MW 274.23) .

- UV-Vis and IR to detect conjugated ketone and phenolic groups. Cross-validate with literature data .

Q. What are the known biological activities of this compound?

- Methodological Answer : Bioassays include:

- Antifungal activity : Test against Candida albicans and Cryptococcus neoformans using microdilution assays (MIC values).

- Enzyme inhibition : Measure IC₅₀ for secreted aspartic proteases (SAPs) via fluorometric assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for xanthones?

- Methodological Answer :

- Assay standardization : Use CLSI guidelines for antifungal testing to ensure reproducibility.

- Structural analogs : Compare substituent effects; e.g., methoxy vs. hydroxyl groups alter solubility and target binding.

- Synergistic studies : Evaluate combinatorial effects with fluconazole to address resistance .

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer :

- Stepwise synthesis : A six-step route achieves 31% overall yield. Key steps:

Coupling substituted benzoic acid derivatives to form the xanthone skeleton (80% yield).

Selective methylation/demethylation to position methoxy and hydroxyl groups.

Q. How can mechanistic studies elucidate its antifungal mode of action?

- Methodological Answer :

- Target identification : Perform proteomic profiling of C. albicans treated with the compound.

- Molecular docking : Simulate binding to SAPs or lanosterol 14α-demethylase (CYP51).

- ROS assays : Quantify reactive oxygen species to assess oxidative stress induction .

Key Research Gaps

- Quantitative SAR : Lack of data correlating substituent positions (e.g., 5-methoxy vs. 3-hydroxy) with bioactivity.

- In vivo Toxicity : Limited pharmacokinetic studies to assess therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.